2-Chloro-1-methyl-1H-imidazole-5-carbonitrile

Description

Nomenclature and Structural Classification

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile exhibits a complex nomenclature system that reflects its multifaceted structural composition. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems recognize this compound as 2-chloro-3-methylimidazole-4-carbonitrile, demonstrating the variability in naming conventions for substituted imidazole derivatives. The compound belongs to the broader classification of nitrogen-containing heterocycles, specifically within the imidazole subfamily of five-membered aromatic rings.

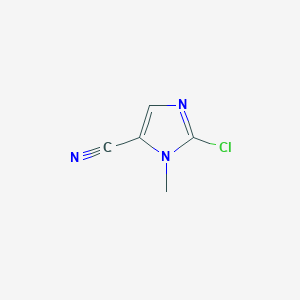

The structural framework consists of a planar five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with a methyl substituent at the N-1 position and a chlorine atom at the C-2 position. The carbonitrile functional group occupies the C-5 position, creating a highly substituted imidazole derivative. This substitution pattern generates significant electronic effects throughout the ring system, influencing both the compound's chemical reactivity and its potential biological activity. The presence of electron-withdrawing groups, particularly the chlorine and nitrile substituents, substantially alters the electron density distribution compared to unsubstituted imidazole.

Historical Context in Imidazole Chemistry

The development of this compound occurs within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound using glyoxal and formaldehyde in ammonia, establishing the foundational chemistry for subsequent imidazole derivative development. This synthetic methodology, despite producing relatively low yields, continues to influence modern approaches to creating carbon-substituted imidazoles and provided the conceptual framework for understanding imidazole reactivity patterns.

The evolution of imidazole chemistry has demonstrated the remarkable versatility of this heterocyclic system in pharmaceutical and materials science applications. Imidazole compounds have established themselves as crucial components in numerous therapeutic agents, with their unique amphoteric properties allowing them to function effectively in diverse biological environments. The historical progression from simple imidazole derivatives to complex, highly substituted variants like this compound reflects the increasing sophistication of modern organic synthesis and the growing demand for structurally complex molecules in drug discovery research.

Contemporary imidazole research has expanded significantly beyond Debus's original synthetic approach, encompassing advanced functionalization strategies that enable precise placement of substituents around the imidazole ring. The development of chlorinated and nitrile-substituted imidazoles represents a particularly important advancement, as these functional groups provide enhanced reactivity and selectivity in subsequent chemical transformations. The emergence of compounds like this compound demonstrates the continued evolution of imidazole chemistry toward increasingly specialized applications in modern pharmaceutical and materials research.

Registration and Identification Parameters

This compound possesses well-established chemical registration and identification parameters that facilitate its recognition and utilization in research applications. The compound carries the Chemical Abstracts Service registry number 1891260-51-7, providing a unique identifier within global chemical databases. The molecular formula C₅H₄ClN₃ accurately represents the elemental composition, while the molecular weight of 141.56 grams per mole establishes its mass characteristics for analytical and synthetic applications.

The compound's identification extends to multiple database systems, including the PubChem identification number and various supplier-specific catalog numbers that enable efficient procurement and research coordination. The MDL Number MFCD30345423 provides additional database cross-referencing capabilities, ensuring comprehensive identification across different chemical information systems. These registration parameters collectively establish a robust identification framework that supports reproducible research and reliable chemical sourcing.

Position in Imidazole-Carbonitrile Family

This compound occupies a distinctive position within the broader imidazole-carbonitrile family of compounds, representing a specific intersection of chlorinated imidazoles and nitrile-containing heterocycles. This compound differs significantly from related structures such as 2-chloro-1H-benzo[d]imidazole-5-carbonitrile, which incorporates a fused benzene ring system and carries the CAS number 401567-00-8. The benzimidazole derivative possesses a molecular formula of C₈H₄ClN₃ and molecular weight of 177.59, demonstrating the structural expansion that occurs with ring fusion.

The family relationship extends to other carbonitrile-substituted imidazoles, including various positional isomers and differently substituted derivatives that share the fundamental imidazole-carbonitrile core structure. The specific substitution pattern of this compound creates unique electronic and steric properties that distinguish it from both simpler imidazole derivatives and more complex fused ring systems. This positioning within the chemical family provides specific advantages for certain synthetic applications while potentially limiting utility in others.

Comparative analysis with related compounds reveals that the methyl substitution at the N-1 position significantly influences the compound's chemical behavior compared to unsubstituted analogs. The presence of both electron-withdrawing chlorine and nitrile groups creates a highly electronegative environment that affects nucleophilic and electrophilic reaction pathways. This electronic configuration positions the compound as a valuable intermediate for further synthetic elaboration and as a potential pharmacophore in medicinal chemistry applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 1891260-51-7 | C₅H₄ClN₃ | 141.56 | Base compound |

| 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile | 401567-00-8 | C₈H₄ClN₃ | 177.59 | Fused benzene ring |

| 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | 869002-61-9 | C₅H₅ClN₂O₂ | 160.56 | Carboxylic acid vs nitrile |

Properties

IUPAC Name |

2-chloro-3-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-4(2-7)3-8-5(9)6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLDFVJCWFNQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891260-51-7 | |

| Record name | 2-chloro-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Imidazole derivatives, which 2-chloro-1-methyl-1h-imidazole-5-carbonitrile is a part of, are known to interact with a variety of targets due to their versatile structure .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Imidazole derivatives, in general, are involved in a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context. These interactions can lead to changes in the rates of biochemical reactions and affect overall cellular metabolism.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under recommended storage conditions but may degrade when exposed to certain environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact changes significantly at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis. The compound’s interactions with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects. Understanding the factors that determine its localization is essential for elucidating its mechanism of action.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound characterized by its unique chlorinated imidazole structure. With a molecular formula of and a molecular weight of 145.56 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

- A chlorine atom at the 2-position of the imidazole ring.

- A cyano group (-C≡N) at the 5-position.

This configuration contributes to its distinct reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with biological molecules such as proteins and nucleic acids, potentially inhibiting enzymes or modulating receptor activities involved in disease processes .

Antimicrobial Activity

The compound has been reported to possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive bacteria : Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

- Fungi : Candida species.

Table 1 summarizes the antimicrobial efficacy of this compound against selected pathogens:

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MSSA | Effective | < 50 µg/mL |

| MRSA | Effective | < 50 µg/mL |

| E. coli | Moderate | 100 µg/mL |

| P. aeruginosa | Low | > 200 µg/mL |

| C. albicans | Effective | < 25 µg/mL |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its structural similarity to other imidazole derivatives implies potential interactions with various biological targets, including receptors and enzymes relevant to disease modulation .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antifungal Development : A study evaluated the compound's effectiveness against Candida species, demonstrating promising results that could lead to new antifungal therapies.

- Pharmaceutical Applications : Research into its use as a ligand for transition metal catalysts suggests that this compound could facilitate the development of novel pharmaceuticals through catalysis in organic reactions .

- Interaction Studies : Interaction studies revealed that the compound might modulate receptor activities linked to inflammatory responses, indicating potential therapeutic uses in conditions like arthritis or other inflammatory diseases .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of imidazole derivatives, including 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile, often involves various methods such as cyclization reactions and halogenation processes. This compound serves as a building block for synthesizing more complex molecules and has been utilized in several synthetic pathways:

- Catalytic Reactions : It has been reported that imidazole derivatives can be synthesized using metal catalysts, which enhance reaction efficiency and yield .

- Pharmaceutical Applications : The compound is explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of pharmaceuticals .

Medicinal Chemistry

This compound is being investigated for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Some studies have indicated that imidazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Agents : Research has suggested that certain imidazole compounds can inhibit cancer cell proliferation, indicating potential use in oncology .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as a precursor for synthesizing other functionalized imidazoles:

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel imidazole derivatives from this compound that exhibited significant antimicrobial activity against various bacterial strains. The derivatives were synthesized through nucleophilic substitution reactions with different amines, yielding compounds with enhanced potency compared to their precursors .

Case Study 2: Development of Anticancer Compounds

Another research project focused on modifying the structure of this compound to develop anticancer agents. The study involved synthesizing a series of substituted imidazoles and evaluating their cytotoxic effects on cancer cell lines. Several derivatives showed promising results, indicating their potential as leads for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Varying Substituents

a. 4-Methyl-1H-imidazole-5-carbaldehyde

- Formula : C₅H₆N₂O

- Molar Mass : 110.11 g/mol

- Key Features: Replaces the cyano group with a formyl (CHO) group at position 4.

- Physical Properties : Melting point (mp) 165–166°C.

- Applications : The aldehyde group enhances reactivity in condensation reactions, making it useful in synthesizing Schiff bases or heterocyclic scaffolds .

b. 1-Methyl-1H-imidazole-5-carbohydrazide

- Formula : C₅H₈N₄O

- Molar Mass : 140.14 g/mol

- Key Features: Substitutes the cyano group with a carbohydrazide (CONHNH₂) moiety.

- Physical Properties : mp 186–187°C.

- Applications : The hydrazide group facilitates coordination chemistry and chelation, relevant in metal-organic frameworks (MOFs) .

c. 1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride

- Formula : C₁₁H₁₂Cl₂N₂

- Molar Mass : 243.14 g/mol

- Key Features : Benzyl group at position 1 and chloromethyl at position 5.

Heterocyclic Compounds with Chloro and Cyano Substituents

a. 5-Chloro-1H-indazole-3-carbonitrile

- Core Structure: Indazole (benzene fused to pyrazole) with chloro at position 5 and cyano at position 3.

- Key Features : The indazole core offers planar rigidity compared to imidazole, influencing binding affinity in kinase inhibitors.

- Applications : Explored in oncology targeting kinases like JAK2 or EGFR .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Key Observations:

Electronic Effects: The cyano group in the title compound is strongly electron-withdrawing, reducing electron density at position 5 compared to the aldehyde or hydrazide analogs. This enhances electrophilic substitution reactivity at adjacent positions.

Steric Influence : The methyl group at position 1 provides steric hindrance, limiting accessibility for nucleophilic attack compared to unsubstituted imidazoles.

Thermal Stability : Higher melting points in carbohydrazide derivatives (186–187°C) suggest stronger intermolecular hydrogen bonding compared to the title compound .

Preparation Methods

Cyclization via Chloroacetyl Chloride and Subsequent Transformations

A patented method describes the preparation of a related benzimidazole intermediate, which can be adapted for imidazole derivatives, involving:

- Step 1: Cyclization of 3-amino-4-methylamino benzoic acid with chloroacetyl chloride

This step forms 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. The reaction is conducted in solvents such as DMF, acetonitrile, or ethyl acetate at 50–70 °C for 1–3 hours. The product is isolated by precipitation and filtration with yields around 85–88% and purity above 99% (LC-MS m/e 224.04).

Reaction conditions are summarized below:

| Parameter | Range/Value |

|---|---|

| Solvent | DMF, acetonitrile, ethyl acetate |

| Temperature | 50–70 °C |

| Reaction time | 1–3 hours |

| Molar ratio (chloroacetyl chloride : starting acid) | 0.9–2 : 1 |

| Yield | 85.5–87.7% |

| Purity | >99% |

- Step 2: Conversion to acyl chloride derivative

The carboxylic acid intermediate is converted to the corresponding formyl chloride using acyl chlorides such as oxalyl chloride, sulfur oxychloride, or chloroformic esters, in solvents like dichloromethane or acetonitrile at 0–100 °C (preferably 15–20 °C) for 0.5–24 hours. - Step 3: Condensation with aminomalonate derivatives

The acyl chloride intermediate undergoes condensation with 3-(pyridine-2-yl) ethyl aminomalonate in organic solvents (ethyl acetate, DMF, acetonitrile) at 0–80 °C for 1–24 hours, preferably 15–20 °C for 1–2 hours, yielding the desired imidazole derivative.

This method is notable for its low cost, ease of raw material availability, simple unit operations, and suitability for industrial scale-up.

Preparation via Oxime Precursors and Chlorination

Another approach involves:

Step 1: Conversion of an imidazole aldehyde oxime to the cyano derivative

For example, 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime is treated with sodium bisulfite in solvents such as N,N-dimethylacetamide and acetonitrile at 80–105 °C for 4 hours, yielding the cyanoimidazole intermediate with ~95% purity.Step 2: Chlorination of the cyanoimidazole

The cyanoimidazole is chlorinated using sulfuryl chloride in solvents like N,N-dimethylacetamide and acetonitrile at temperatures below 25 °C. After neutralization and workup, the 5-chloro derivative is obtained in high yield and purity.

This method is efficient for introducing the chlorine substituent post-cyano group formation and is applicable for preparing chlorinated imidazole carbonitriles.

Comparative Data Table of Preparation Methods

| Aspect | Cyclization via Chloroacetyl Chloride (Method 1) | Oxime Precursor and Chlorination (Method 2) |

|---|---|---|

| Starting Material | 3-amino-4-methylamino benzoic acid | Imidazole aldehyde oxime |

| Key Reagents | Chloroacetyl chloride, oxalyl chloride, aminomalonate derivatives | Sodium bisulfite, sulfuryl chloride |

| Solvents | DMF, acetonitrile, ethyl acetate | N,N-dimethylacetamide, acetonitrile |

| Reaction Temperature | 50–70 °C (cyclization), 0–100 °C (chlorination) | 80–105 °C (cyano formation), <25 °C (chlorination) |

| Reaction Time | 1–24 hours | 4 hours (cyano), 1 hour (chlorination) |

| Yield | ~85–88% | High yield (not explicitly quantified) |

| Purity | >99% | ~95% (cyano intermediate) |

| Industrial Suitability | High, simple operations and equipment | Moderate, requires careful temperature control |

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile in laboratory settings?

Answer:

- Preventive Measures: Avoid heat, sparks, or open flames (P210) . Use PPE (gloves, goggles) and work in a fume hood.

- Storage: Store in a dry, well-ventilated area (P402) and separate from incompatible substances .

- Spill/Exposure Response: For skin contact, wash immediately; for ingestion, seek medical attention and provide SDS (P301 + P310) .

- Waste Disposal: Follow local regulations for halogenated waste; incineration with scrubbers is recommended .

Q. What synthetic routes are effective for preparing this compound?

Answer:

- Key Method: Nucleophilic substitution using NaH as a base in anhydrous DMF at 0°C for 18 hours, followed by purification via column chromatography (1% MeOH, 1% Et3N, 98% DCM) .

- Recrystallization: Use a 90% DCM, 5% n-hexane, and 5% toluene mixture to obtain high-purity crystals .

- Monitoring: Track reaction progress via TLC or HPLC to optimize yield and minimize byproducts.

Q. How can researchers ensure purity during purification of this compound?

Answer:

- Chromatography: Use silica gel columns with gradient elution (e.g., DCM/MeOH/Et3N) to separate polar impurities .

- Recrystallization: Solvent polarity adjustments (e.g., DCM/n-hexane) enhance crystal formation .

- Analytical Validation: Confirm purity via <sup>1</sup>H NMR, HPLC (>97% purity), and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

Answer:

- Cross-Validation: Compare experimental <sup>13</sup>C NMR shifts with computational predictions (DFT calculations) .

- XRD Analysis: Resolve ambiguities in tautomerism or regioisomerism by determining crystal structures (e.g., monoclinic P21/c system, unit cell parameters a = 9.0611 Å, b = 13.8393 Å) .

- Dynamic Effects: Account for solvent-induced shifts or temperature-dependent conformational changes in NMR .

Q. What strategies optimize regioselectivity in functionalizing the imidazole ring?

Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –CN) to direct electrophilic substitution to the 4-position .

- Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at the 2-position .

- Protection/Deprotection: Temporarily block reactive sites (e.g., with Fmoc groups) to achieve selective modifications .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

Q. What are the challenges in analyzing environmental degradation products of this compound?

Answer:

- Detection Limits: Use LC-MS/MS with MRM mode to trace low-concentration metabolites .

- Degradation Pathways: Hydrolysis of the nitrile group (–CN → –COOH) under alkaline conditions requires pH-controlled studies .

- Ecotoxicology: Assess chlorinated byproducts via in silico tools (e.g., ECOSAR) and Daphnia magna assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.